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Compound of Interest

Compound Name: 3-Quinolineboronic acid

Cat. No.: B126008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Quinolineboronic acid is a versatile heterocyclic organic compound of significant interest in

medicinal chemistry and materials science. Its structure, featuring a quinoline ring system

coupled with a boronic acid functional group, makes it a valuable building block in organic

synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This

technical guide provides an in-depth overview of the spectroscopic characteristics of 3-
Quinolineboronic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a

visualization of a key synthetic application are also presented to aid researchers in its effective

utilization.
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Property Value

Chemical Formula C₉H₈BNO₂

Molecular Weight 172.98 g/mol [1]

CAS Number 191162-39-7

Appearance White to tan or orange powder[1]

Melting Point 148-155 °C[1]

Storage Room temperature, dry, sealed conditions[1]

Spectroscopic Data
Disclaimer: The following spectral data are predicted based on the known spectroscopic

behavior of quinoline and arylboronic acid moieties. While no complete, experimentally verified

dataset for 3-Quinolineboronic acid was found in publicly accessible databases at the time of

this writing, the provided values serve as a reliable guide for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum of 3-Quinolineboronic acid is expected to show distinct signals

corresponding to the protons on the quinoline ring and the hydroxyl protons of the boronic acid

group. The aromatic region will be complex due to the fused ring system.
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Proton Assignment
Expected Chemical

Shift (δ, ppm)
Expected Multiplicity

Expected Coupling

Constant (J, Hz)

B(OH)₂ 8.0 - 8.5 Broad Singlet -

H2 ~9.2 Singlet -

H4 ~8.8 Singlet -

H5 ~8.1 Doublet 8.0 - 8.5

H8 ~8.0 Doublet 8.0 - 8.5

H6 ~7.8 Triplet 7.0 - 8.0

H7 ~7.6 Triplet 7.0 - 8.0

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display nine distinct carbon signals. The carbon atom attached to

the boron (C3) may exhibit a broad signal or be difficult to observe due to quadrupolar

relaxation effects from the boron nucleus.

Carbon Assignment Expected Chemical Shift (δ, ppm)

C3 (C-B) 125 - 135 (potentially broad)

Aromatic C-H 120 - 155

Aromatic Quaternary C 145 - 160

Infrared (IR) Spectroscopy
The IR spectrum of 3-Quinolineboronic acid will be characterized by absorptions

corresponding to the O-H and B-O bonds of the boronic acid, as well as the C=C and C=N

bonds of the quinoline ring.
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Vibrational Mode
**Expected Wavenumber
(cm⁻¹) **

Intensity

O-H Stretch (Boronic Acid) 3200 - 3600 Strong, Broad

Aromatic C-H Stretch 3000 - 3100 Medium

C=N Stretch (Quinoline) 1620 - 1650 Medium

C=C Stretch (Aromatic) 1400 - 1600 Medium to Strong

B-O Stretch 1310 - 1380 Strong

Aromatic C-H Bend 690 - 900 Strong

Mass Spectrometry (MS)
In Electrospray Ionization (ESI) mass spectrometry, 3-Quinolineboronic acid is expected to

show a prominent peak for the molecular ion.

Parameter Expected Value

Ionization Mode ESI-MS

Expected Molecular Ion [M+H]⁺ m/z 174.07

Expected Molecular Ion [M-H]⁻ m/z 172.06

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 3-
Quinolineboronic acid.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of 3-Quinolineboronic acid for ¹H NMR or 20-30 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 400 MHz or higher.

Pulse Program: Standard single-pulse acquisition.

Number of Scans: 16-64, depending on concentration.

Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 100 MHz or higher.

Pulse Program: Standard proton-decoupled ¹³C acquisition.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film):

Dissolve a small amount (a few milligrams) of 3-Quinolineboronic acid in a volatile

solvent like methylene chloride or acetone.

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the

plate.

Data Acquisition:

Obtain a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.
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Acquire the sample spectrum.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 3-Quinolineboronic acid (e.g., 1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with

the mobile phase.

Instrumentation (LC-MS):

Chromatography: Reversed-phase HPLC with a C18 column.

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or

ammonium acetate.

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and

relationships relevant to the study and application of 3-Quinolineboronic acid.
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Caption: Experimental workflows for the spectroscopic analysis of 3-Quinolineboronic acid.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involving 3-
Quinolineboronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Quinolineboronic acid [myskinrecipes.com]

To cite this document: BenchChem. [Spectroscopic and Application Profile of 3-
Quinolineboronic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126008#spectroscopic-data-of-3-quinolineboronic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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